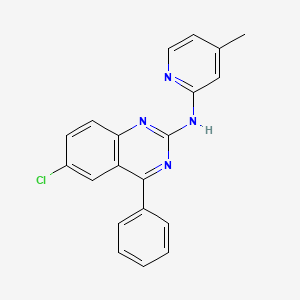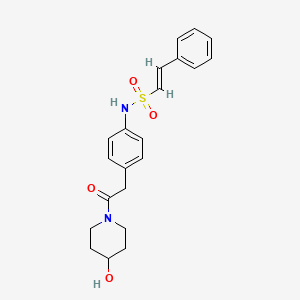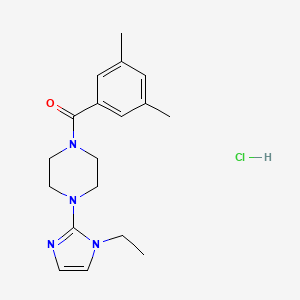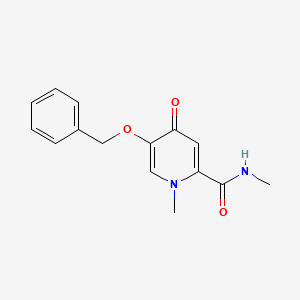
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, also known as CKI-7, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the quinazoline family of compounds and has been shown to exhibit potent inhibitory activity against several kinases, making it a promising candidate for drug development.
Mécanisme D'action
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine acts as a potent inhibitor of several kinases, including CK1δ, CK1ε, and GSK-3β, by binding to the ATP-binding pocket of these enzymes and preventing their activation. This inhibition leads to the modulation of several cellular processes, including circadian rhythm regulation, Wnt signaling, and cell cycle progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects, including the modulation of circadian rhythm regulation, Wnt signaling, and cell cycle progression. It has also been shown to induce apoptosis in cancer cells and exhibit neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has several advantages for use in laboratory experiments, including its potent inhibitory activity against several kinases, its ability to modulate several cellular processes, and its potential therapeutic applications in various diseases. However, it also has several limitations, including its potential toxicity and off-target effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, including the development of more potent and selective inhibitors of CK1δ, CK1ε, and GSK-3β, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action in various cellular processes. Additionally, the development of more efficient synthesis methods for this compound may also facilitate its use in laboratory experiments and drug development.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine involves several steps, including the condensation of 4-phenyl-2-aminobenzoic acid with 4-methyl-2-pyridinylamine to form the intermediate 4-phenyl-2-(4-methyl-2-pyridinylamino)benzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 6-chloroquinazoline-2-amine to yield this compound.
Applications De Recherche Scientifique
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent inhibitory activity against several kinases, including CK1δ, CK1ε, and GSK-3β, which are involved in several cellular processes such as circadian rhythm regulation, Wnt signaling, and cell cycle progression.
Propriétés
IUPAC Name |
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c1-13-9-10-22-18(11-13)24-20-23-17-8-7-15(21)12-16(17)19(25-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLFSMDJCRTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B2950021.png)


![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide](/img/structure/B2950025.png)
![{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B2950026.png)
![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2950028.png)

![[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2950033.png)
![N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide](/img/structure/B2950034.png)




